Product packaging for 14-(Hydroxymethyl)cholest-7-en-3-ol(Cat. No.:)

14-(Hydroxymethyl)cholest-7-en-3-ol

Cat. No.: B1204917
M. Wt: 416.7 g/mol
InChI Key: NAHDXUGEGPVTOV-RHIZIOMBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-(Hydroxymethyl)cholest-7-en-3-ol is a synthetic, high-purity oxysterol that serves as a critical research tool for investigating the regulation of sterol biosynthesis and metabolic pathways. This compound belongs to a class of 14 alpha-hydroxymethyl sterols that have been demonstrated to function as potent inhibitors of the synthesis of digitonin-precipitable sterols in cell cultures, significantly reducing the activity of HMG-CoA reductase, a key rate-limiting enzyme in the cholesterol biosynthesis pathway . The compound is characterized by its cholest-7-en-3-ol core structure with a defining 14 alpha-hydroxymethyl functional group, a modification known to impart significant biological activity . Researchers utilize this sterol to probe the complex metabolic conversion of sterol intermediates, as studies on related 14-alpha-methyl sterols have shown efficient enzymatic conversion to cholesterol and other sterol metabolites like 5 alpha-cholest-7-en-3 beta-ol and various dienols in liver homogenate models . Its mechanism is of particular interest in biochemical research for unraveling feedback mechanisms in sterol synthesis and for potential applications in studying cellular lipid regulation. Provided for research use only, this product is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O2 B1204917 14-(Hydroxymethyl)cholest-7-en-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)23-13-16-28(18-29)25-10-9-21-17-22(30)11-14-26(21,4)24(25)12-15-27(23,28)5/h10,19-24,29-30H,6-9,11-18H2,1-5H3/t20-,21+,22+,23-,24+,26+,27-,28?/m1/s1

InChI Key

NAHDXUGEGPVTOV-RHIZIOMBSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO

Synonyms

14-hydroxymethylcholest-7-en-3-ol
14alpha-hydroxymethyl-5alpha-cholest-7-en-3beta-ol

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 14 Hydroxymethyl Cholest 7 En 3 Ol

Mevalonate (B85504) and Non-Mevalonate Pathways Leading to Sterol Precursors

The biosynthesis of all sterols, including 14-(Hydroxymethyl)cholest-7-en-3-ol, originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org Eukaryotes, archaea, and some bacteria utilize the mevalonate (MVA) pathway for this purpose. wikipedia.org This pathway, also known as the HMG-CoA reductase pathway, begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orglibretexts.org HMG-CoA is then reduced to mevalonate, a key step catalyzed by the rate-limiting enzyme HMG-CoA reductase. nih.govtandfonline.com Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which is then isomerized to DMAPP. tandfonline.com In animals, the MVA pathway is the sole route for cholesterol and other sterol precursor synthesis. researchgate.net

Alternatively, many bacteria, algae, and plant plastids employ the non-mevalonate pathway , also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway. wikipedia.orgias.ac.in This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and DMAPP. ias.ac.in While essential in many organisms, this pathway is absent in animals and therefore not directly involved in the biosynthesis of cholesterol-related intermediates in mammals. researchgate.netwikipedia.org

FeatureMevalonate (MVA) PathwayNon-Mevalonate (MEP) Pathway
Starting SubstratesAcetyl-CoA (3 molecules)Pyruvate and Glyceraldehyde-3-phosphate
Key Intermediate3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)1-Deoxy-D-xylulose 5-phosphate (DOXP)
Rate-Limiting Enzyme (in mammals)HMG-CoA ReductaseDXP reductoisomerase (committed step)
Cellular Location (in eukaryotes)Cytosol and PeroxisomesPlastids (in plants)
Organismal DistributionEukaryotes, Archaea, some BacteriaMany Bacteria, Algae, Plant Plastids
End ProductsIsopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)

Post-Lanosterol Transformations and the Origin of the 14-Hydroxymethyl Group

Following the synthesis of IPP and DMAPP, a series of condensation reactions leads to the formation of squalene, which is then cyclized to produce the first sterol, lanosterol (B1674476). nih.gov The transformation of lanosterol into cholesterol is a complex, multi-step process involving demethylations, isomerizations, and reductions. nih.govnih.gov A critical event in this pathway is the removal of the 14α-methyl group. wikipedia.org

The compound this compound is a key intermediate in this specific demethylation process. Its 14-hydroxymethyl group originates from the first of three successive oxidative reactions performed on the 14α-methyl group of its precursor, 14α-methyl-5α-cholest-7-en-3β-ol. nih.govresearchgate.net This initial hydroxylation is the committed step for the eventual removal of this carbon atom.

Specificity and Mechanism of C14-Demethylation Pathways

The removal of the 14α-methyl group is a highly specific process catalyzed by a single enzyme system. nih.gov This demethylation proceeds through a defined three-step mechanism:

Hydroxylation: The 14α-methyl group undergoes an initial monooxygenation to form a 14α-hydroxymethyl intermediate (a carboxyalcohol). wikipedia.orgnih.govnih.gov This is the step that produces the defining feature of this compound.

Oxidation: A second oxidation converts the 14α-hydroxymethyl group into a 14α-formyl group (an aldehyde). wikipedia.orgnih.govnih.gov

Deformylation: The final step involves the cleavage of the C-C bond, releasing the 14α-formyl group as formic acid and concurrently creating a Δ14-15 double bond in the sterol core. wikipedia.orgnih.gov

This entire sequence is regio- and stereospecific, and studies have shown that the enzyme requires the sterol substrate to possess a double bond at either the Δ7 or Δ8 position for the reaction to proceed. nih.govnih.gov

StepReactionFunctional Group at C14Cofactors Required (per step)
1Methyl group hydroxylation-CH₃ → -CH₂OH (Hydroxymethyl)O₂, NADPH
2Alcohol oxidation-CH₂OH → -CHO (Formyl/Aldehyde)O₂, NADPH
3C-C bond cleavage (Lyase reaction)-CHO released as HCOOH (Formic Acid)O₂, NADPH

Role of Cytochrome P450 Enzymes in 14-Methyl Oxidation

The three-step oxidative removal of the 14α-methyl group is catalyzed exclusively by a cytochrome P450 enzyme known as sterol 14α-demethylase, or CYP51. nih.govmdpi.comresearchgate.net This enzyme is a member of the highly conserved cytochrome P450 superfamily and is the only P450 involved in the primary cholesterol biosynthetic pathway. mdpi.com CYP51 functions as a monooxygenase, utilizing molecular oxygen and reducing equivalents from NADPH to catalyze each of the three oxidative steps. wikipedia.orgnih.gov The reaction is essential for the synthesis of all major sterols, including cholesterol in animals and ergosterol (B1671047) in fungi. nih.govwikipedia.org Due to its critical role, CYP51 has become a major target for antifungal medications. nih.govwikipedia.org The enzyme's strict substrate specificity and conserved mechanism across biological kingdoms underscore its fundamental importance in sterol biochemistry. nih.govnih.gov

Divergence of Biosynthetic Routes and Formation of Cholest-7-en-3-ol Backbones

After the formation of lanosterol, the biosynthetic pathway to cholesterol can follow two major divergent routes: the Bloch pathway and the Kandutsch-Russell pathway. nih.govacs.org The primary distinction between these routes is the timing of the reduction of the Δ24 double bond in the sterol side chain. nih.gov

In the Bloch pathway , modifications to the sterol nucleus (such as C4 and C14 demethylations) occur first, and the reduction of the Δ24 double bond is the final step, converting desmosterol (B1670304) to cholesterol. nih.gov

In the Kandutsch-Russell pathway , the Δ24 double bond is reduced at an early stage, acting on lanosterol or its immediate derivatives to form 24,25-dihydrolanosterol. nih.gov

The formation of the cholest-7-en-3-ol backbone (also known as lathosterol) is a key event in cholesterol synthesis. sigmaaldrich.comnih.gov It involves the demethylation of lanosterol at positions C4 and C14, as well as the isomerization of the Δ8 double bond to the Δ7 position. The compound this compound, having a saturated side chain (indicated by the "cholest-" root), is an intermediate of the Kandutsch-Russell pathway. Its formation implies that the Δ24 double bond was reduced prior to the initiation of the C14-demethylation sequence.

Enzymatic Reduction of Δ24 Double Bonds and its Impact on Sterol Intermediates

The key enzymatic reaction that dictates the divergence between the Bloch and Kandutsch-Russell pathways is the reduction of the Δ24 double bond. This reaction is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24) . researchgate.netnih.gov

DHCR24 utilizes NADPH as a cofactor to saturate the C24-C25 double bond in the sterol side chain. rsc.org The action of this enzyme has a profound impact on the nature of the subsequent sterol intermediates. When DHCR24 acts early in the pathway on lanosterol, it commits the biosynthetic route to the Kandutsch-Russell pathway, leading to intermediates with a saturated side chain, such as 24,25-dihydrolanosterol and, subsequently, this compound. nih.govacs.org Conversely, if DHCR24 activity is delayed until the end of the pathway, the intermediates retain the unsaturated side chain, characteristic of the Bloch pathway. The tissue-specific expression and activity of DHCR24 can influence which pathway predominates in a particular cell type. acs.org

Biological Functions and Molecular Mechanisms of 14 Hydroxymethyl Cholest 7 En 3 Ol

Modulation of Cellular Sterol Homeostasis

The regulation of cellular sterol levels is a critical process for maintaining membrane integrity and function, and for providing precursors for various signaling molecules. 14α-Hydroxymethyl-5α-cholest-7-ene-3β,15α-diol has been identified as a potent modulator of sterol homeostasis, primarily by disrupting the normal biosynthetic pathway of cholesterol.

Regulation of Cholesterol Biosynthesis Enzymes (e.g., HMG-CoA Reductase, Squalene Epoxidase)

Research has demonstrated that 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol is a powerful inhibitor of the synthesis of digitonin-precipitable sterols in various cell types, including mouse L-cells and primary cultures of fetal mouse liver cells researchgate.net. Its inhibitory action occurs at two distinct points in the cholesterol biosynthesis pathway.

Furthermore, this compound exhibits a second, distinct site of action downstream of mevalonate (B85504) formation researchgate.net. Studies using cell-free preparations of rat liver have shown that it is a potent inhibitor of the synthesis of digitonin-precipitable sterols from labeled mevalonate researchgate.net. This inhibition is accompanied by a significant accumulation of the sterol intermediates lanosterol (B1674476) and 24,25-dihydrolanosterol researchgate.net. This accumulation strongly suggests an inhibitory effect on the enzyme responsible for the metabolism of these intermediates, likely lanosterol 14α-demethylase.

Enzyme/ProcessEffect of 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diolObserved OutcomeCell Systems
HMG-CoA Reductase Reduction in activityDecreased overall sterol synthesisMouse L-cells, primary fetal mouse liver cells
Sterol Synthesis from Mevalonate Potent inhibitionAccumulation of lanosterol and 24,25-dihydrolanosterolCell-free rat liver preparations
Lanosterol Metabolism InhibitionAccumulation of lanosterol and 24,25-dihydrolanosterolCell-free rat liver preparations

Influence on Sterol Regulatory Element-Binding Proteins (SREBPs) Activity

The Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid biosynthesis. The activity of SREBPs is tightly regulated by cellular sterol levels. When cellular sterol levels are low, SREBPs are processed and activated, leading to increased transcription of genes such as that for HMG-CoA reductase.

Participation in Downstream Steroidogenesis Pathways as a Precursor

Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. A crucial question is whether intermediates that accumulate due to metabolic blocks can be shunted into other pathways. In the case of 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol, studies have investigated its fate in metabolic systems.

Experiments using a radiolabeled form of the compound in a cell-free rat liver homogenate demonstrated that it was not converted into cholesterol researchgate.net. Instead, the labeled sterol was metabolized into several other polar compounds researchgate.net. This finding suggests that 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol does not serve as a direct precursor for cholesterol or, by extension, for downstream steroid hormones. Its primary role appears to be that of a metabolic inhibitor rather than a substrate for further conversion in the main steroidogenic pathways.

Intracellular Signaling and Cell Cycle Regulation in Model Systems (e.g., mouse oocytes)

There is a lack of direct research on the effects of 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol on intracellular signaling and cell cycle regulation in any model system, including mouse oocytes. However, the accumulation of lanosterol, a key consequence of this compound's action, is known to have significant cellular effects.

Inhibition of lanosterol synthase (LSS), the enzyme that produces lanosterol, has been shown to impact cell cycle progression. For instance, in HepG2 liver cancer cells, the knockdown of LSS led to cell cycle arrest in the S phase nih.gov. This was associated with altered expression of cyclins B1 and E, key regulators of the cell cycle nih.gov. The accumulation of lanosterol or the disruption of its metabolism could potentially trigger similar cell cycle checkpoints.

Furthermore, the disruption of the cholesterol biosynthesis pathway can affect signaling pathways. LSS knockdown in HepG2 cells resulted in the deactivation of the Src/MAPK signaling pathway, which is involved in cell proliferation and survival nih.gov. Given that 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol causes a buildup of lanosterol, it is plausible that it could indirectly modulate these and other signaling cascades. However, without direct experimental evidence, these remain inferred effects based on its known metabolic impact.

Interaction with Membrane Microdomains and Cellular Architecture

The structure and function of cellular membranes are heavily dependent on their lipid composition, particularly the levels of cholesterol. Cholesterol plays a crucial role in the formation of specialized membrane microdomains known as lipid rafts. These are dynamic, ordered platforms enriched in cholesterol and sphingolipids that are involved in signal transduction and protein trafficking.

There are no studies directly examining the interaction of 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol with membrane microdomains. Nevertheless, its profound effect on the cellular sterol profile allows for predictions of its impact on cellular architecture. Lanosterol, the precursor that accumulates in the presence of this inhibitor, is structurally different from cholesterol and is less effective at inducing the formation of the liquid-ordered phase that characterizes lipid rafts nih.govcapes.gov.brresearchgate.net.

Structure Activity Relationships of 14 Hydroxymethyl Cholest 7 En 3 Ol and Its Analogs

Chemical Synthesis of Stereoisomers and Modified Derivatives of 14-(Hydroxymethyl)cholest-7-en-3-ol

The targeted synthesis of this compound and its isomers is crucial for studying their biological functions. A key synthetic route to 14α-hydroxymethyl-5α-cholest-7-en-3β-ol was reported in 1979. nih.gov This process involved treating 3β-acetoxy-7α,32-epoxy-14α-methyl-5α-cholestane with pyridine (B92270) hydrochloride while refluxing in acetic anhydride. This step yields a mixture of isomers, which is then reduced using lithium aluminum hydride. The desired compound, 14α-hydroxymethyl-5α-cholest-7-en-3β-ol, is subsequently isolated and purified from the resulting mixture through repeated medium-pressure column chromatography. nih.gov The successful isolation of this specific Δ7 isomer, along with its Δ8 and Δ6 counterparts, allows for detailed investigation into how the position of the double bond affects biological activity. nih.gov

To facilitate metabolic studies, a radiolabeled version, [2,4-³H]14α-hydroxymethyl-5α-cholest-7-en-3β-ol, was also synthesized. researchgate.net This labeling enables tracking of the molecule through biochemical pathways and understanding its enzymatic conversion and fate.

The synthesis of modified derivatives often involves strategic alterations to the steroid's D-ring or side chain. nih.govmdpi.com While not all focused on this specific cholestene, general methodologies in steroid chemistry, such as the introduction of heteroatoms or the expansion of the D-ring from a five-membered to a six-membered ring, are employed to create novel analogs for structure-activity relationship (SAR) studies. nih.govmdpi.com These synthetic efforts are fundamental to exploring the chemical space around the parent compound and identifying key structural motifs for biological function.

Impact of Side Chain and Ring System Modifications on Biological Activity in In Vitro Models

Modifications to the sterol's core structure, particularly the side chain and the ring system, have a significant impact on its biological profile. In vitro studies have demonstrated that 14α-hydroxymethyl sterols, including 14α-hydroxymethyl-5α-cholest-7-en-3β-ol, are potent inhibitors of sterol biosynthesis. nih.gov These compounds effectively reduce the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, a rate-limiting enzyme in the cholesterol synthesis pathway, in both L cells and primary cultures of fetal mouse liver cells. nih.gov

The position of the double bond in the B-ring and the presence of additional functional groups are critical determinants of inhibitory action. A comparative study using cell-free rat liver homogenates highlighted the distinct effects of two closely related analogs: 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol (a Δ7-isomer) and 14α-hydroxymethyl-5α-cholest-6-ene-3β,15α-diol (a Δ6-isomer). nih.gov

Table 1: Impact of Structural Modifications on Sterol Biosynthesis in Rat Liver Homogenates

Compound Double Bond Position Key Effect Accumulated Precursors Reference
14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol Δ7 Potent inhibition of sterol synthesis Lanosterol (B1674476), 24,25-Dihydrolanosterol nih.gov
14α-hydroxymethyl-5α-cholest-6-ene-3β,15α-diol Δ6 Slight inhibition of sterol synthesis 5α-Cholest-8-en-3β-ol nih.gov

These findings underscore that even a subtle shift in the double bond's location from the Δ7 to the Δ6 position dramatically alters the compound's interaction with the enzymes of the sterol biosynthetic pathway. The addition of the 15α-hydroxyl group, creating these diol derivatives, also contributes to the potent activity observed, particularly for the Δ7-isomer. nih.gov

Stereochemical Requirements for Enzyme Recognition and Pathway Modulation

The stereochemistry of this compound and its analogs is paramount for specific enzyme recognition and the subsequent modulation of metabolic pathways. The differential effects of the Δ7 and Δ6 isomers of its 15α-hydroxy derivative provide a clear example of this principle. nih.gov

The potent inhibitory action of 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol is compatible with a specific inhibition of the enzymes responsible for the metabolism of lanosterol and 24,25-dihydrolanosterol. nih.gov This suggests that the precise arrangement of the Δ7 double bond, in conjunction with the 3β-hydroxyl, 14α-hydroxymethyl, and 15α-hydroxyl groups, is recognized by the active site of the sterol 14-demethylase enzyme complex (CYP51A1).

Conversely, the Δ6-isomer, 14α-hydroxymethyl-5α-cholest-6-ene-3β,15α-diol, does not effectively inhibit lanosterol metabolism. Instead, its action leads to the accumulation of a Δ8-sterol, which is consistent with the specific inhibition of the sterol Δ8-Δ7 isomerase (also known as emopamil-binding protein or EBP). nih.gov This demonstrates that the enzyme Δ8-Δ7 isomerase is sensitive to the presence of a Δ6 double bond in this type of inhibitor, while the demethylase complex is not significantly affected by it.

Furthermore, studies on the metabolism of radiolabeled 14α-hydroxymethyl-5α-cholest-7-en-3β-ol itself have shown that it can be converted by rat liver microsomes to its corresponding Δ8 isomer, 14α-hydroxymethyl-5α-cholest-8-en-3β-ol. researchgate.net This enzymatic isomerization (Δ7 → Δ8) highlights that the molecule is recognized as a substrate, or at least an interacting ligand, by the Δ8-Δ7 isomerase, further cementing the importance of the double bond's position for enzyme interaction. The inability of the 15α-hydroxylated Δ7 analog to be converted to cholesterol suggests it acts as a stable inhibitor, binding to the enzyme complex without being fully processed. nih.gov

Occurrence and Distribution of 14 Hydroxymethyl Cholest 7 En 3 Ol in Natural Systems

Identification and Quantification in Mammalian Tissues and Fluids

Despite extensive research into the sterol profiles of various mammalian tissues and fluids, the specific identification and quantification of 14-(Hydroxymethyl)cholest-7-en-3-ol are not prominently documented.

Studies on the lipid composition of bull testes have identified cholesterol as the primary neutral lipid, with no specific mention of this compound. nih.gov Similarly, research on follicular fluid has focused on meiosis-activating sterols (MAS), such as FF-MAS, which are structurally related to cholesterol intermediates but are not identical to this compound. nih.govnih.gov These MAS compounds are noted to accumulate in the follicle before ovulation. nih.gov

While direct in-vivo evidence is scarce, in-vitro studies using cultured mammalian cells have shown that 14α-hydroxymethyl sterols can act as potent inhibitors of sterol synthesis. nih.gov This suggests a potential interaction with the mammalian biosynthetic machinery, though it does not confirm the natural endogenous presence of this compound in tissues like the testes or in follicular fluid.

Table 1: Investigated Mammalian Sources and Findings

Tissue/FluidTarget CompoundFindings
Bull TestesThis compoundNot specifically identified. Major sterol is cholesterol. nih.gov
Follicular FluidThis compoundNot specifically identified. Related meiosis-activating sterols (MAS) are present. nih.govnih.gov
Cultured Mammalian Cells14α-Hydroxymethyl sterols (general class)Potent inhibitors of sterol synthesis. nih.gov

Detection in Plant Species and their Extracts

The investigation into the phytosterol content of various plants has not yielded direct evidence of this compound in the specified species.

Phytochemical analyses of Saussurea lappa have revealed the presence of several phytosterols (B1254722), including lappasterol, 3-epi-lappasterol, and β-sitosterol, but this compound is not among the listed compounds. informaticsjournals.co.inresearchgate.netresearchgate.net The roots of S. lappa are known to contain a variety of bioactive molecules, with a significant focus on sesquiterpene lactones. scirp.org

In the case of Solanum tuberosum (potato), research on sterols has been primarily directed at understanding the biosynthesis of cholesterol as a precursor to toxic steroidal glycoalkaloids. nih.govoup.com While the sterol pathway is a key area of study, the presence of this compound has not been reported in the literature concerning potato sterol composition. mdpi.com

Table 2: Investigated Plant Sources and Findings

Plant SpeciesTarget CompoundFindings
Saussurea lappaThis compoundNot detected. Identified phytosterols include lappasterol and β-sitosterol. informaticsjournals.co.inresearchgate.netresearchgate.net
Solanum tuberosumThis compoundNot detected. Research focuses on cholesterol and its role in glycoalkaloid synthesis. nih.govoup.com

Presence and Metabolic Role in Microbial Organisms

The sterol biosynthesis pathway in the yeast Saccharomyces cerevisiae is well-characterized and culminates in the production of ergosterol (B1671047), which is the principal sterol in fungi. mdpi.comnih.govnih.gov The intricate pathway involves numerous enzymatic steps and intermediate sterol molecules. taylorfrancis.com However, a review of the literature on ergosterol biosynthesis in S. cerevisiae does not indicate that this compound is a standard intermediate or a known metabolite in this organism. While a related compound, 4,4-dimethyl-5α-cholest-7-en-3β-ol, has been suggested as a potential unique metabolite of S. cerevisiae, this is distinct from the target compound of this article. foodb.ca

Table 3: Investigated Microbial Source and Findings

Microbial OrganismTarget CompoundPrimary Sterol ProductFindings for Target Compound
Saccharomyces cerevisiaeThis compoundErgosterol mdpi.comnih.govnih.govNot identified as a metabolite in the ergosterol biosynthesis pathway.

Advanced Research Applications and Experimental Models Utilizing 14 Hydroxymethyl Cholest 7 En 3 Ol

Application as a Biochemical Probe for Sterol Pathway Perturbation Studies

14α-(Hydroxymethyl)cholest-7-en-3β-ol and related 14α-hydroxymethyl sterols have been identified as potent inhibitors of sterol biosynthesis, making them effective biochemical probes to perturb the sterol pathway and study the consequences. Research has shown that these compounds can suppress the synthesis of digitonin-precipitable sterols in various cell culture models, including mouse L-cells and primary cultures of fetal mouse liver cells. nih.gov This inhibitory action is significant because it allows researchers to create a state of sterol depletion, mimicking certain genetic disorders or the effects of pharmaceutical interventions.

A key target of these probes is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting step in cholesterol synthesis. Studies have demonstrated that 14α-hydroxymethyl sterols can reduce the activity of HMG-CoA reductase in cultured cells. nih.gov This finding is crucial, as it suggests that these compounds may play a role in the feedback regulation of the cholesterol pathway. The ability to pharmacologically modulate HMG-CoA reductase activity provides a powerful method for investigating the cellular responses to reduced mevalonate (B85504) and sterol production.

The fact that 14α-hydroxymethyl sterols are analogs of obligatory intermediates in the conversion of lanosterol (B1674476) to cholesterol adds another layer to their utility as probes. nih.gov By introducing these compounds to cellular systems, researchers can competitively inhibit enzymes downstream of HMG-CoA reductase, leading to the accumulation of specific precursor sterols. This accumulation provides direct evidence of the metabolic step being inhibited and allows for the detailed characterization of the enzymes involved and the subsequent cellular responses to the buildup of these intermediates.

Cell Line/SystemObserved Effect of 14α-hydroxymethyl sterolsKey Enzyme(s) AffectedReference
Mouse L-cellsPotent inhibition of digitonin-precipitable sterol synthesisHMG-CoA reductase nih.gov
Primary fetal mouse liver cellsReduction in HMG-CoA reductase activityHMG-CoA reductase nih.gov

Development of Cell-Free and Recombinant Enzyme Systems for Mechanistic Investigations

To elucidate the precise molecular mechanisms of sterol biosynthesis and the action of inhibitors, researchers utilize simplified, controlled environments such as cell-free homogenates and recombinant enzyme systems. These in vitro models have been critical in pinpointing the specific enzymatic reactions affected by 14α-hydroxymethyl sterols.

A significant finding from studies using cell-free preparations of rat liver is that a derivative, 14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diol, acts at a site distal to the formation of mevalonic acid. nih.gov This compound was shown to be a potent inhibitor of the synthesis of digitonin-precipitable sterols from labeled mevalonate. nih.gov Its presence in the cell-free system led to a notable accumulation of labeled lanosterol and 24,25-dihydrolanosterol. nih.gov This demonstrated a specific inhibition of the metabolic steps involved in the demethylation and subsequent conversion of lanosterol. nih.gov

Further mechanistic work with rat liver microsomes under anaerobic conditions has shown the conversion of [2,4-3H]14α-hydroxymethyl-5α-cholest-7-en-3β-ol to its corresponding Δ8 isomer, 14α-hydroxymethyl-5α-cholest-8-en-3β-ol. This enzymatic isomerization (Δ7 → Δ8) is a crucial step in the sterol pathway, and demonstrating this conversion in a cell-free system provides insight into the substrate specificity and reaction mechanism of the sterol Δ8-Δ7 isomerase.

These cell-free and recombinant enzyme studies are essential for several reasons. They allow for the unambiguous identification of the enzyme being targeted, they enable the study of enzyme kinetics and inhibitor binding, and they provide a platform for screening new potential inhibitors without the complexities of a whole-cell system.

Experimental SystemSubstrate/InhibitorKey FindingImplicationReference
Cell-free rat liver homogenates14α-hydroxymethyl-5α-cholest-7-ene-3β,15α-diolInhibition of sterol synthesis from mevalonate; accumulation of lanosterol and 24,25-dihydrolanosterol.Specific inhibition of lanosterol metabolism. nih.gov
Rat liver microsomes (anaerobic)[2,4-3H]14α-hydroxymethyl-5α-cholest-7-en-3β-olConversion to 14α-hydroxymethyl-5α-cholest-8-en-3β-ol.Evidence for enzymatic Δ7-Δ8 isomerization.

Utilization in Metabolomics and Lipidomics Platforms for Pathway Discovery

The ability of 14α-(Hydroxymethyl)cholest-7-en-3-ol and its analogs to induce specific blockades in the sterol biosynthetic pathway makes them highly suitable for use in metabolomics and lipidomics platforms. These "omics" technologies allow for the comprehensive and quantitative analysis of a wide range of metabolites and lipids in a biological sample, providing a snapshot of the metabolic state of a cell or organism.

When cells or cell-free systems are treated with 14α-(Hydroxymethyl)cholest-7-en-3-ol, the resulting perturbation of the sterol pathway leads to measurable changes in the cellular metabolome and lipidome. For instance, the previously mentioned accumulation of lanosterol and 24,25-dihydrolanosterol upon treatment with a diol derivative is a classic example of a finding that would be readily detected in a lipidomics analysis. nih.gov

By applying advanced analytical techniques such as mass spectrometry coupled with gas or liquid chromatography (GC-MS or LC-MS), researchers can identify and quantify the full spectrum of sterol intermediates that accumulate or are depleted. This data can be used to:

Confirm known pathway steps: The accumulation of a substrate and depletion of a product confirms the site of action of the inhibitor.

Discover novel or alternative pathways: The appearance of unexpected metabolites could suggest previously unknown bypass or shunt pathways.

Uncover regulatory crosstalk: By examining the broader metabolome, researchers can identify how the perturbation of the sterol pathway affects other metabolic networks, such as fatty acid or glycerolipid metabolism.

Characterize enzyme function: The specific pattern of accumulating intermediates can provide clues about the substrate specificity and potential secondary functions of the inhibited enzyme.

The use of stable isotope-labeled versions of 14α-(Hydroxymethyl)cholest-7-en-3-ol in these platforms can further enhance pathway discovery by allowing for the tracing of the metabolic fate of the compound itself and its influence on downstream metabolic fluxes.

Metabolomics/Lipidomics ApplicationExample Finding with 14α-hydroxymethyl sterol analogsPotential for Pathway DiscoveryReference
Targeted Sterol AnalysisAccumulation of lanosterol and 24,25-dihydrolanosterol.Pinpoints inhibition at the level of lanosterol demethylation. nih.gov
Untargeted MetabolomicsIdentification of a broad range of accumulating sterol precursors.Elucidation of the complete metabolic signature of enzyme inhibition.
Fluxomics with Labeled ProbesTracing the conversion of labeled 14α-hydroxymethyl sterols.Mapping the kinetics and directionality of specific enzymatic steps.

Emerging Research Frontiers and Future Perspectives in the Study of 14 Hydroxymethyl Cholest 7 En 3 Ol

Interdisciplinary Approaches Integrating Structural Biology and Enzymology

The convergence of structural biology and enzymology offers a powerful lens through which to examine 14-(Hydroxymethyl)cholest-7-en-3-ol. Understanding the three-dimensional architecture of the enzymes that produce and metabolize this sterol is crucial for deciphering its precise role. Research has demonstrated the enzymatic conversion of related 14α-methyl sterols to cholesterol by rat liver enzyme preparations. nih.govresearchgate.net For instance, studies have focused on the metabolism of compounds like 14α-methyl-5α-cholest-7-en-3β-ol and its diol derivatives, identifying the specific enzymatic steps involved in their conversion. nih.govtmu.edu.tw

Future research will likely focus on obtaining high-resolution crystal structures of the enzymes responsible for the demethylation and subsequent oxidation at the C-14 position, such as sterol 14α-demethylase (CYP51), in complex with this compound or its precursors. This structural information, combined with kinetic and mechanistic studies, will illuminate the catalytic mechanisms that govern its formation and downstream conversion. Such interdisciplinary investigations are fundamental for understanding how this specific hydroxymethyl modification influences substrate recognition and processing, providing insights into the regulation of the broader sterol biosynthetic pathway. nih.govnih.gov

Computational Modeling and Simulation of Sterol-Protein Interactions

Computational methods are becoming indispensable tools for exploring the dynamic interactions between sterols and proteins at an atomic level. While direct computational studies on this compound are still nascent, the methodologies are well-established from research on cholesterol and other key sterols. nih.govnih.gov Molecular dynamics (MD) simulations and docking studies are used to predict how sterols bind to proteins, such as the SREBP cleavage-activating protein (SCAP) or the Niemann-Pick C1 (NPC1) protein, which are crucial for cholesterol homeostasis and transport. nih.govnih.gov These computational tools can reveal putative binding pockets and key amino acid residues involved in the interaction. nih.gov

Applying these approaches to this compound could predict its binding affinity and orientation within various protein targets. Advanced techniques like free energy perturbation (FEP) simulations can estimate the binding free energy, offering a "digital assay" to prioritize experimental studies. youtube.com By simulating the impact of the C-14 hydroxymethyl group compared to a methyl group or hydrogen, researchers can generate hypotheses about how this modification alters membrane properties and protein interactions, potentially influencing signaling pathways or membrane protein function.

Exploration of Novel Biological Roles in Unconventional Organisms

While much of the research on sterol biosynthesis focuses on vertebrates and fungi, there is a growing interest in the unique sterols found in "unconventional" organisms like bacteria, marine invertebrates, and protists. frontiersin.orgnih.gov Some bacteria are known to synthesize sterols, and their pathways can produce unique modifications. frontiersin.orgelifesciences.org For example, certain methanotrophs produce sterols that are demethylated at the C-4 and C-14 positions and feature unusual desaturations, highlighting a metabolic diversity not seen in eukaryotes. elifesciences.org

This raises the intriguing possibility that this compound or structurally related sterols could play unique biological roles in such organisms. Exploring the sterol composition of diverse and extremophilic organisms may reveal novel functions for this compound, perhaps related to adaptation to extreme temperatures, pressures, or unusual membrane compositions. nih.gov Marine organisms, in particular, are known for producing a vast array of sterols with diverse bioactivities, and investigating these sources could uncover previously unknown physiological or ecological roles for C-14 modified sterols. nih.gov

Synthetic Biology Approaches for Pathway Elucidation and Targeted Modification

Synthetic biology offers transformative potential for studying and engineering sterol biosynthetic pathways. nih.gov The yeast Saccharomyces cerevisiae has been extensively engineered as a cellular factory to produce a variety of sterols, including phytosterols (B1254722) and cholesterol precursors. nih.govacs.org By expressing heterologous genes from plants or other organisms in yeast, researchers can reconstitute and investigate complex biosynthetic pathways. acs.org

This approach is ideally suited for elucidating the complete biosynthetic route to this compound. By systematically expressing candidate enzymes in an engineered yeast strain that accumulates the necessary precursor, the specific enzymes responsible for each step can be identified. Furthermore, synthetic biology tools, including combinatorial engineering and metabolic rewiring, can be used to optimize the production of this compound. nih.govgoogle.com This would provide a sustainable source of the pure compound for detailed structural and functional studies, overcoming the limitations of complex extractions from natural sources or challenging chemical syntheses. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 14-(Hydroxymethyl)cholest-7-en-3-ol, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves functionalization of cholestane derivatives. For example, bromination reactions can selectively modify double bonds (e.g., in cholest-7-en-3-ol derivatives) to remove impurities like cholesta-5,7-dien-3-ol . Key steps include:

  • Step 1 : Bromine addition to unsaturated bonds in impurities (e.g., cholest-7-en-3-ol), forming brominated byproducts.
  • Step 2 : Purification via recrystallization or chromatography to isolate the target compound.
  • Validation : NMR and mass spectrometry should confirm structural integrity, with purity assessed via HPLC (>98% recommended) .

Q. How should researchers characterize this compound to ensure reproducibility?

  • Methodological Answer :

  • Spectroscopic Techniques : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry at C-14 and C-3. For example, coupling constants in 1H^1H-NMR can distinguish axial vs. equatorial hydroxymethyl groups .
  • Chromatography : HPLC with UV/Vis detection (λ = 210 nm) quantifies purity, while TLC (silica gel, chloroform:methanol 9:1) monitors reaction progress .
  • Data Reporting : Include full spectral parameters (e.g., chemical shifts, integration ratios) in supplementary materials to enable replication .

Q. What analytical techniques are most suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • GC-MS : Ideal for volatile derivatives (e.g., trimethylsilyl ethers), detecting impurities at <0.1% levels .
  • HPLC-MS : Resolves non-volatile contaminants (e.g., oxidized byproducts) with high sensitivity.
  • Critical Note : Baseline separation in chromatograms must be validated using spiked standards .

Advanced Research Questions

Q. How can contradictory NMR data for this compound stereoisomers be resolved?

  • Methodological Answer : Contradictions often arise from overlapping signals or solvent effects. Strategies include:

  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
  • COSY/NOESY : Correlates proton proximities to assign stereochemistry (e.g., NOE between C-14 hydroxymethyl and C-17 side chain) .
  • Comparative Analysis : Cross-reference with X-ray crystallography data if single crystals are obtainable .

Q. What experimental designs are recommended to study the metabolic stability of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Models : Use hepatic microsomes or recombinant CYP450 enzymes to assess oxidative metabolism. Monitor metabolites via LC-MS/MS .
  • Isotopic Labeling : Incorporate 13C^{13}C at C-14 to track hydroxymethyl group biotransformation .
  • Data Interpretation : Compare metabolic half-life (t1/2t_{1/2}) with structurally analogous compounds (e.g., cholest-4-en-3-one derivatives) to identify structure-activity relationships .

Q. How do substituents at C-3 influence the reactivity of this compound in hydroxylation reactions?

  • Methodological Answer :

  • Mechanistic Probes : Conduct kinetic studies using methyl cholate derivatives (e.g., 3α-succinoyloxy vs. 3β-acetoxy). Rate constants for hydroxylation at C-7 or C-15 vary with C-3 substituent electronic effects .
  • Computational Modeling : DFT calculations can predict charge distribution and steric hindrance at reaction sites .
  • Table : Example kinetic data for methyl cholate derivatives:
Derivativekhydroxylationk_{\text{hydroxylation}} (s1^{-1})Reference
3α-succinoyloxy2.3×1042.3 \times 10^{-4}
3β-acetoxy1.7×1041.7 \times 10^{-4}

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Automation : Use flow chemistry to standardize reaction conditions (e.g., residence time, temperature) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting yield .

Q. How can researchers validate the biological activity of this compound in cell-based assays while avoiding cytotoxicity?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 μM, using MTT assays to determine IC50_{50} for cytotoxicity .
  • Positive Controls : Include cholesterol or 25-hydroxycholesterol as benchmarks for membrane interaction assays .
  • Confounding Factors : Pre-treat cells with cyclodextrin to deplete endogenous sterols, ensuring observed effects are compound-specific .

Methodological Best Practices

  • Data Reprodubility : Always report solvent, temperature, and instrument calibration details in methods sections .
  • Conflict Resolution : For contradictory findings, replicate experiments with independent batches and share raw data via repositories .
  • Collaborative Frameworks : Use platforms like electronic lab notebooks to synchronize data across multidisciplinary teams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.